

In-Depth Technical Guide: 1-Piperazinehexanoic Acid (CAS 17096-76-3)

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Compound of Interest

Compound Name: 1-Piperazinehexanoic acid

Cat. No.: B15544368

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Introduction

1-Piperazinehexanoic acid, with the Chemical Abstracts Service (CAS) number 17096-76-3, is a bifunctional molecule of significant interest in the field of targeted protein degradation. It serves as a crucial linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to recruit specific E3 ubiquitin ligases to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The strategic use of **1-Piperazinehexanoic acid** as a linker can influence the physicochemical properties and biological activity of the resulting PROTAC, making it a key element in the design and development of novel therapeutics.

This technical guide provides a comprehensive overview of **1-Piperazinehexanoic acid**, focusing on its role as a PROTAC linker, its application in the synthesis of the Pregnane X Receptor (PXR) degrader JMV7048, and general synthetic considerations.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1-Piperazinehexanoic acid** are not extensively available in publicly accessible literature. However, based on its chemical structure, the following properties can be inferred.

Property	Inferred Value/Characteristic
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂
Molecular Weight	200.28 g/mol
Appearance	Likely a solid at room temperature.
Solubility	Expected to have some solubility in water and polar organic solvents.
pKa	The carboxylic acid and piperazine nitrogens will have distinct pKa values, influencing solubility and interaction at physiological pH.

Role in PROTACs and Application in JMV7048 Synthesis

1-Piperazinehexanoic acid is a key intermediate in the synthesis of JMV7048, a potent and effective PROTAC degrader of the Pregnane X Receptor (PXR).^[1] PXR is a nuclear receptor that plays a critical role in xenobiotic metabolism and has been implicated in chemoresistance in cancer. By targeting PXR for degradation, JMV7048 can enhance the sensitivity of cancer cells to chemotherapy.^[1]

The structure of JMV7048 comprises three key components:

- A PXR agonist (JMV6944): This moiety binds to the PXR protein.
- An E3 ligase ligand (Thalidomide 5-fluoride): This part of the molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase.
- A linker: **1-Piperazinehexanoic acid** forms a core part of the linker that connects the PXR agonist to the E3 ligase ligand, enabling the formation of a ternary complex.^[1]

The piperazine motif within the linker, provided by **1-Piperazinehexanoic acid**, is a common strategy in PROTAC design to enhance rigidity and improve solubility.^[2]

Biological Activity of JMV7048

The efficacy of JMV7048 in degrading PXR has been quantified in cellular assays.

Parameter	Value (in LS174T cells)	Reference
DC ₅₀	379 nM	[1][3]
D _{max}	62 ± 10%	[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Piperazinehexanoic acid** is not readily available in the cited literature, a general approach for the synthesis of monosubstituted piperazines can be adapted. Similarly, the synthesis of PROTACs follows a general workflow that can be applied to the synthesis of JMV7048 using **1-Piperazinehexanoic acid** as an intermediate.

General Synthesis of Monosubstituted Piperazines

A common method for preparing monosubstituted piperazines involves the reaction of piperazine with an appropriate reagent. To prevent disubstitution, one of the nitrogen atoms of the piperazine ring is often protected. A simplified, one-pot method involves the in situ formation of a piperazine-1-ium cation, which then reacts with the desired reagent.

Conceptual Workflow:

- **Formation of Piperazine Monohydrochloride:** Anhydrous piperazine is reacted with an equimolar amount of piperazine dihydrochloride in a suitable solvent like methanol.
- **Reaction with Alkylating or Acylating Agent:** The resulting piperazine monohydrochloride is then reacted with a reagent containing the hexanoic acid chain (e.g., a halo-substituted hexanoic acid ester).
- **Work-up and Purification:** The reaction mixture is cooled, and any precipitated piperazine dihydrochloride is filtered off. The filtrate is concentrated, and the product is purified, typically by recrystallization.

General Synthesis of a PROTAC (e.g., JMV7048)

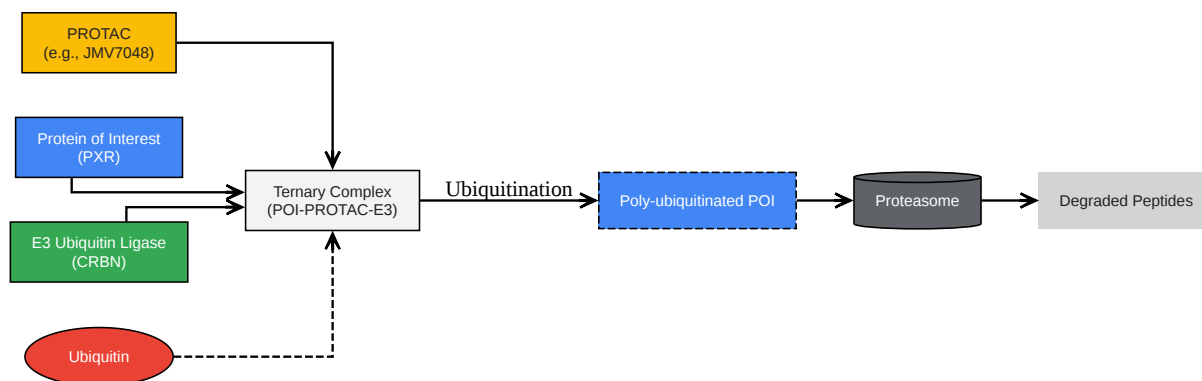
The synthesis of a PROTAC molecule like JMV7048 is a multi-step process that involves the sequential coupling of the three main components.

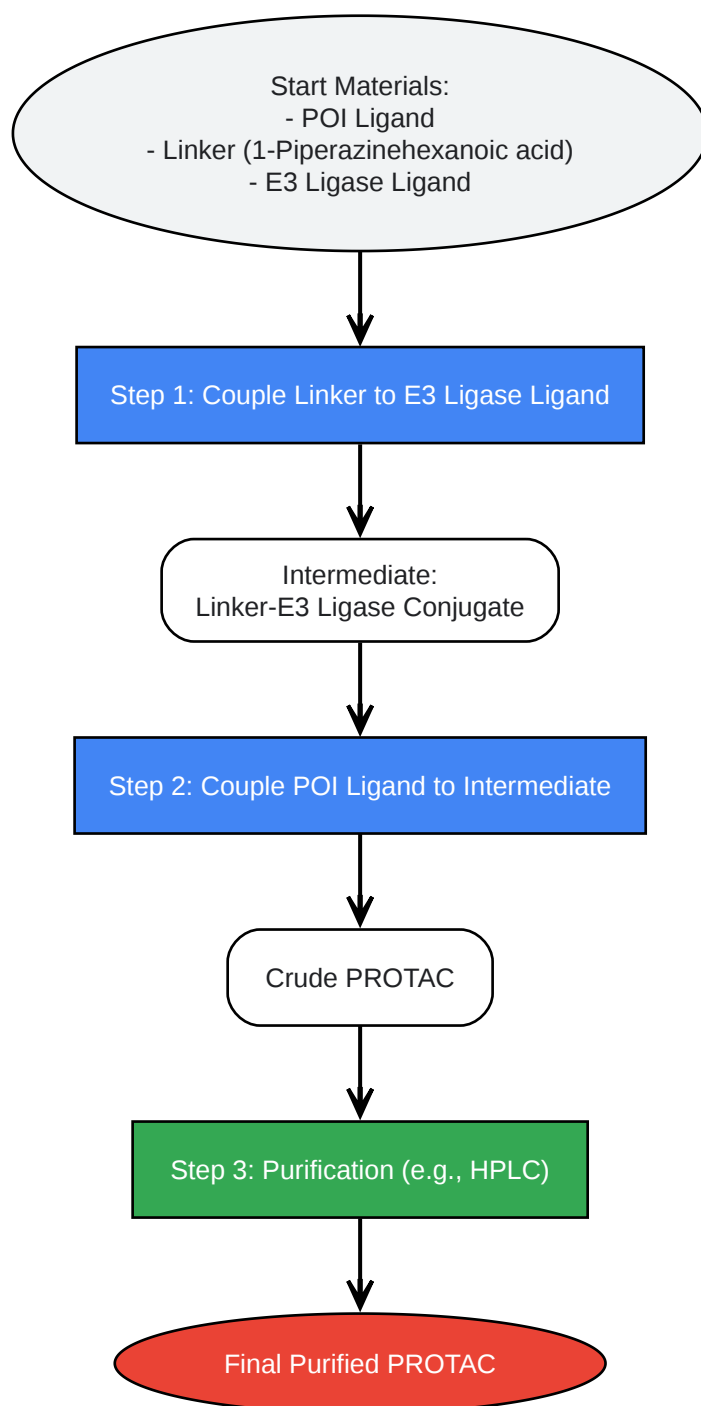
Conceptual Workflow:

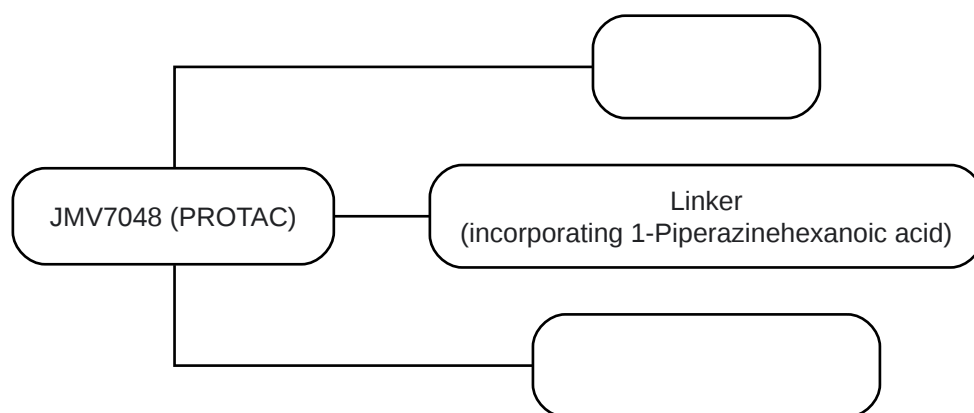
- Synthesis of Linker-E3 Ligase Ligand Intermediate: **1-Piperazinehexanoic acid** is first coupled to the E3 ligase ligand (Thalidomide 5-fluoride). This is typically achieved through an amide bond formation reaction.
- Coupling of the POI Ligand: The resulting intermediate, which now has a reactive functional group (e.g., a carboxylic acid or an amine), is then coupled to the protein of interest (POI) ligand (JMV6944). This step also usually involves the formation of an amide bond.
- Final Deprotection (if necessary): Any protecting groups used during the synthesis are removed in the final step to yield the active PROTAC molecule.
- Purification: The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action







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